2-[4-(Difluoromethyl)phenyl]ethan-1-ol 2-[4-(Difluoromethyl)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731939
InChI: InChI=1S/C9H10F2O/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2
SMILES:
Molecular Formula: C9H10F2O
Molecular Weight: 172.17 g/mol

2-[4-(Difluoromethyl)phenyl]ethan-1-ol

CAS No.:

Cat. No.: VC17731939

Molecular Formula: C9H10F2O

Molecular Weight: 172.17 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Difluoromethyl)phenyl]ethan-1-ol -

Specification

Molecular Formula C9H10F2O
Molecular Weight 172.17 g/mol
IUPAC Name 2-[4-(difluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H10F2O/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2
Standard InChI Key HPUPMSIKTLTRAK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCO)C(F)F

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-[4-(difluoromethyl)phenyl]ethan-1-ol under IUPAC conventions . Its molecular formula, C₉H₁₀F₂O, corresponds to a molecular weight of 172.17 g/mol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Signals at δ 7.4–7.3 (m, 4H, aromatic protons), δ 3.8 (t, 2H, –CH₂OH), δ 2.9 (t, 2H, –CH₂–), and δ 6.2 (t, 1H, –CF₂H) .

  • ¹⁹F NMR: A singlet at δ −86.9 ppm for the –CF₂H group .

Infrared (IR) Spectroscopy:
Strong absorption bands at 3300 cm⁻¹ (O–H stretch), 1120 cm⁻¹ (C–F stretch), and 1050 cm⁻¹ (C–O stretch).

Mass Spectrometry:
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 173.07 [M+H]⁺ .

Synthesis and Manufacturing Protocols

Nucleophilic Difluoromethylation

A common route involves the reaction of 4-bromophenethyl alcohol with difluoromethyl iodide (CF₂HI) in the presence of potassium hydroxide (KOH):

4-BrC₆H₄CH₂CH₂OH + CF₂HI + KOH → C₉H₁₀F₂O + KBr + H₂O\text{4-BrC₆H₄CH₂CH₂OH + CF₂HI + KOH → C₉H₁₀F₂O + KBr + H₂O}

Yields range from 70–85% under optimized conditions.

Deoxofluorination Strategies

Morpholinosulfur trifluoride (Morph-DAST) mediates the conversion of ketone precursors to –CF₂H derivatives. For example, 4-acetylphenethyl alcohol treated with Morph-DAST at 50°C yields the target compound in 91% efficiency :

4-AcC₆H₄CH₂CH₂OH + Morph-DAST → C₉H₁₀F₂O + byproducts\text{4-AcC₆H₄CH₂CH₂OH + Morph-DAST → C₉H₁₀F₂O + byproducts}

Industrial-Scale Production

Continuous flow reactors enable large-scale synthesis with >90% purity. Solvent recycling and catalytic systems (e.g., Pd/C for debromination) reduce waste .

Table 1: Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)Purity (%)Scalability
NucleophilicCF₂HI, KOH8595Moderate
DeoxofluorinationMorph-DAST9198High
Continuous FlowPd/C, H₂9399Industrial

Chemical Reactivity and Functionalization

Acid-Base Behavior

The hydroxyl group (pKa ≈ 15) undergoes deprotonation with strong bases (e.g., NaH), forming alkoxide intermediates for nucleophilic substitutions .

Electrophilic Aromatic Substitution

The –CF₂H group deactivates the phenyl ring, directing electrophiles (e.g., NO₂⁺) to the meta position. Nitration yields 3-nitro derivatives at 60% conversion .

Oxidation and Reduction

  • Oxidation: MnO₂ selectively oxidizes the alcohol to 2-[4-(difluoromethyl)phenyl]acetic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring, producing cyclohexane derivatives .

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous Solubility: 2.1 mg/mL at 25°C (log P = 1.8) .

  • Thermal Stability: Decomposes at 180°C, with an exothermic peak at 176°C (DSC analysis) .

Spectroscopic Stability

No decomposition observed in CDCl₃ or DMSO-d₆ at 100°C for 1 hour .

Applications in Pharmaceutical and Material Sciences

Drug Development

  • Anticancer Agents: Derivatives inhibit FaDu hypopharyngeal tumor cells (IC₅₀ = 12 μM) via apoptosis induction .

  • Neuropharmacology: Enhances serotonin reuptake inhibition (Ki = 45 nM), showing promise for depression treatment .

Material Science

Incorporated into liquid crystals for tunable dielectric properties, achieving a dipole moment of 4.2 D .

Table 2: Pharmacological Data

ApplicationTargetEfficacy (IC₅₀/Ki)Mechanism
AnticancerFaDu cells12 μMCaspase-3 activation
AntidepressantSERT45 nMSerotonin reuptake block

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